molecular formula C10H9NO2 B1344843 (4-Ethoxy-phenyl)-oxo-acetonitrile CAS No. 62869-42-5

(4-Ethoxy-phenyl)-oxo-acetonitrile

Cat. No. B1344843
Key on ui cas rn: 62869-42-5
M. Wt: 175.18 g/mol
InChI Key: YVBOJNSWAFYUCA-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#C[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][cH:6][c:7]([C:8](=[O:9])[Cl:10])[cH:11][cH:12]1.[Cu:16][C:17]#[N:18].[K:13][C:14]#[N:15]>>[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][cH:6][c:7]([C:8](=[O:9])[C:14]#[N:15])[cH:11][cH:12]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOc1ccc(C(=O)Cl)cc1
Name
N#C[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#C[Cu]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#C[K]

Outcomes

Product
Name
Type
product
Smiles
CCOc1ccc(C(=O)C#N)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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